(1S,2S)-2-(aminomethyl)cycloheptan-1-ol
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Overview
Description
cis-2-Aminomethylcycloheptanol hydrochloride is a chemical compound with the molecular formula C8H18ClNO. It is a derivative of cycloheptanol, featuring an aminomethyl group at the second position in the cis configuration. This compound is primarily used in laboratory settings and has various applications in scientific research .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of cis-2-Aminomethylcycloheptanol hydrochloride typically involves the reaction of cycloheptanone with formaldehyde and ammonium chloride under acidic conditions. The reaction proceeds through the formation of an intermediate imine, which is subsequently reduced to yield the desired aminomethyl derivative. The hydrochloride salt is then formed by treating the free base with hydrochloric acid .
Industrial Production Methods
Industrial production of cis-2-Aminomethylcycloheptanol hydrochloride follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pH, and reaction time, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
cis-2-Aminomethylcycloheptanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form more saturated derivatives.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of cycloheptanone derivatives.
Reduction: Formation of more saturated cycloheptanol derivatives.
Substitution: Formation of various substituted cycloheptanol derivatives.
Scientific Research Applications
cis-2-Aminomethylcycloheptanol hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential effects on biological systems and as a tool in biochemical assays.
Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Mechanism of Action
The mechanism of action of cis-2-Aminomethylcycloheptanol hydrochloride involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds and electrostatic interactions with various biomolecules, influencing their activity. The compound may also participate in enzymatic reactions, altering the function of enzymes and other proteins .
Comparison with Similar Compounds
Similar Compounds
cis-2-Aminomethylcyclohexanol hydrochloride: Similar structure but with a six-membered ring instead of a seven-membered ring.
trans-2-Aminomethylcycloheptanol hydrochloride: Similar structure but with the aminomethyl group in the trans configuration.
Uniqueness
cis-2-Aminomethylcycloheptanol hydrochloride is unique due to its specific ring size and the cis configuration of the aminomethyl group. These structural features confer distinct chemical and biological properties, making it valuable for specific applications in research and industry .
Properties
Molecular Formula |
C8H17NO |
---|---|
Molecular Weight |
143.23 g/mol |
IUPAC Name |
(1S,2S)-2-(aminomethyl)cycloheptan-1-ol |
InChI |
InChI=1S/C8H17NO/c9-6-7-4-2-1-3-5-8(7)10/h7-8,10H,1-6,9H2/t7-,8-/m0/s1 |
InChI Key |
DEEDWZHOSLMVCD-YUMQZZPRSA-N |
Isomeric SMILES |
C1CC[C@H]([C@H](CC1)O)CN |
Canonical SMILES |
C1CCC(C(CC1)O)CN |
Origin of Product |
United States |
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